molecular formula C7H14O2S B6600856 4,4-dimethoxythiane CAS No. 61477-16-5

4,4-dimethoxythiane

Cat. No. B6600856
CAS RN: 61477-16-5
M. Wt: 162.25 g/mol
InChI Key: ZZGIVFQQUQLVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dimethoxythiane is a chemical compound with the CAS Number: 61477-16-5 . It has a molecular weight of 162.25 . The IUPAC name for this compound is 4,4-dimethoxytetrahydro-2H-thiopyran . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

4,4-dimethoxythiane is used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological experiments. In organic synthesis, this compound is used as an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and hormones. In biochemical studies, this compound is used as a substrate for enzymes, and in physiological experiments, it is used to study the effects of drugs on the body.

Mechanism of Action

4,4-dimethoxythiane is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. When this compound is metabolized by these enzymes, it is converted to 4-hydroxymethoxyphenol, which is then further metabolized to 4-methoxyphenol. 4-Methoxyphenol is then converted to 4-methoxybenzoic acid, which is further metabolized to 4-methoxybenzoic acid glucuronide, which is then excreted by the kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4,4-dimethoxythiane has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. In addition, this compound is a substrate for a variety of enzymes, making it useful for biochemical studies. However, this compound has some limitations for laboratory experiments. It is not very stable, and it is toxic in high concentrations.

Future Directions

The future directions of 4,4-dimethoxythiane research include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further studies are needed to explore the potential of this compound as an anti-inflammatory, anti-allergic, and anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a substrate for enzymes involved in the metabolism of drugs and other compounds.

Safety and Hazards

The safety information for 4,4-dimethoxythiane includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

4,4-dimethoxythiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGIVFQQUQLVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tetrahydro-(4H)-thiopyran-4-one (15.0 g, 129 mmol), trimethyl orthoformate (28.3 mL, 258 mmol) and para-toluenesulfonic acid monohydrate (67 mg, 0.35 mmol) in methanol (40 mL) was refluxed for 1 hour. The reaction mixture was cooled to room temperature, 1 M NaOMe (0.35 mL, 0.35 mmol) was added and excess methanol and trimethyl orthoformate was removed by distillation (atmospheric pressure). Further distillation under reduced pressure afforded 4,4-dimethoxytetrahydro-(4H)-thiopyran (20.7 g, 99%). 1H NMR (DMSO) δ 3.07 (s, 6H), 2.56 (m, 4H), 1.84 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.35 mL
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.